molecular formula C11H22N2O2 B12444504 2-Boc-Aminomethylpiperidine

2-Boc-Aminomethylpiperidine

Cat. No.: B12444504
M. Wt: 214.30 g/mol
InChI Key: OROAXJURTISKJB-UHFFFAOYSA-N
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Description

Historical Evolution of Piperidine (B6355638) Chemistry in Organic Synthesis

The journey of piperidine chemistry began in 1850 when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper. wikipedia.org This discovery was independently corroborated by the French chemist Auguste Cahours in 1852, who also named the compound. wikipedia.orgillinois.edu The structural elucidation of this simple-looking molecule, however, proved to be a considerable challenge and was not definitively established until around 1881. illinois.edu

In its early days, the study of piperidine was closely linked to the investigation of natural alkaloids. illinois.edu The development of new synthetic methods in the 20th century, such as catalytic hydrogenation, provided more accessible routes to the piperidine core. dtic.mil A common industrial method for producing piperidine involves the hydrogenation of pyridine (B92270). wikipedia.org The significance of piperidine and its derivatives in organic synthesis has grown substantially over time, with a notable increase in related publications in recent years. nih.gov This is largely due to the prevalence of the piperidine scaffold in a vast array of pharmaceuticals and biologically active compounds. nih.govencyclopedia.pub

The evolution of piperidine synthesis has seen a shift towards more efficient and versatile methodologies. nih.gov Modern organic chemistry has produced a variety of techniques for creating substituted piperidines, including hydrogenation, cyclization, and multicomponent reactions. nih.gov These advancements have enabled chemists to construct complex molecular architectures with greater control over stereochemistry, a critical aspect in the development of new therapeutic agents. thieme-connect.de The continuous development of novel synthetic strategies underscores the enduring importance of the piperidine motif in contemporary chemical research. nih.govorganic-chemistry.org

Strategic Importance of 2-Substituted Piperidine Scaffolds in Chemical Research

The piperidine ring is a fundamental structural unit in numerous pharmaceuticals and natural products. nih.govencyclopedia.pub When substitution occurs at the 2-position of the piperidine ring, it creates a chiral center, opening the door to a wide range of stereochemically diverse molecules. This structural feature is of paramount importance in medicinal chemistry, as the biological activity of a compound is often highly dependent on its three-dimensional arrangement.

The strategic placement of a substituent at the 2-position can significantly influence the pharmacological profile of a molecule. It can affect binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. For instance, the 2-substituted piperidine framework is a key component in a variety of therapeutic agents, including those with applications in oncology, neuroscience, and infectious diseases.

The synthesis of enantiomerically pure 2-substituted piperidines is a major focus in organic chemistry. Numerous asymmetric synthetic methods have been developed to achieve this goal, including catalytic asymmetric hydrogenations, chiral auxiliary-mediated reactions, and biocatalytic approaches. The ability to selectively synthesize one enantiomer over the other is crucial, as the "wrong" enantiomer can be inactive or even have undesirable side effects. The development of efficient and stereoselective routes to these scaffolds remains an active area of research, driven by the continuous demand for new and improved drug candidates.

Rationale for Boc Protection in Aminomethylpiperidine (B13870535) Derivatives for Synthetic Applications

In the multi-step synthesis of complex molecules, protecting groups play a crucial role in temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions. The tert-butyloxycarbonyl group, commonly known as the Boc group, is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions.

For aminomethylpiperidine derivatives, the Boc group offers several key advantages. The primary amine of the aminomethyl side chain is often more nucleophilic and reactive than the secondary amine of the piperidine ring. By selectively protecting the primary amine with a Boc group, chemists can carry out reactions on the piperidine nitrogen without affecting the aminomethyl moiety. This allows for a high degree of control and flexibility in the synthetic strategy.

The Boc group's steric bulk can also influence the stereochemical outcome of reactions, providing a tool for diastereoselective synthesis. Furthermore, the Boc group is stable to many reagents used in common organic transformations, such as oxidations, reductions (including catalytic hydrogenation), and organometallic reactions. This robustness allows for a wide range of chemical manipulations to be performed on the rest of the molecule without disturbing the protected amine. The subsequent deprotection to reveal the free amine is typically achieved with mild acids like trifluoroacetic acid (TFA) in a non-aqueous solvent, conditions that are generally well-tolerated by most other functional groups.

Overview of Research Trajectories for 2-Boc-Aminomethylpiperidine as a Synthetic Intermediate

This compound serves as a valuable and versatile building block in the synthesis of a wide range of more complex molecules, particularly in the realm of medicinal chemistry. Its bifunctional nature, possessing both a protected primary amine and a reactive secondary amine within the piperidine ring, allows for sequential and site-selective modifications.

One major research trajectory involves the use of this compound as a scaffold for the construction of combinatorial libraries. By reacting the piperidine nitrogen with a diverse set of electrophiles and subsequently deprotecting the Boc group to react the primary amine, a large number of distinct compounds can be rapidly synthesized. These libraries are then screened for biological activity, accelerating the drug discovery process.

Another significant area of research focuses on the incorporation of the 2-aminomethylpiperidine motif into peptidomimetics and other conformationally constrained molecules. The piperidine ring can act as a rigid scaffold to mimic the secondary structure of peptides, which can lead to enhanced biological activity and improved pharmacokinetic properties. The aminomethyl side chain provides a convenient handle for further elaboration and attachment to other molecular fragments.

Furthermore, this compound is employed in the synthesis of catalysts and ligands for asymmetric synthesis. The chiral nature of the 2-substituted piperidine ring can be exploited to create chiral environments around a metal center, enabling the stereoselective synthesis of a wide range of molecules. The development of new ligands based on this scaffold is an ongoing effort to improve the efficiency and selectivity of catalytic processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)piperidine-2-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9-6-4-5-7-13(9)8-12/h9H,4-8,12H2,1-3H3

InChI Key

OROAXJURTISKJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCN1CN

Origin of Product

United States

Methodologies for the Synthesis of 2 Boc Aminomethylpiperidine and Its Enantiomers

Retrosynthetic Analysis of 2-Boc-Aminomethylpiperidine

Retrosynthetic analysis of the target molecule, tert-butyl (piperidin-2-ylmethyl)carbamate, reveals several logical disconnections. The most straightforward approach involves disconnecting the Boc (tert-butoxycarbonyl) protecting group, leading to the precursor 2-(aminomethyl)piperidine (B33004). chemimpex.comnumberanalytics.com This commercially available compound can be acylated using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the final product. numberanalytics.com

A more fundamental disconnection breaks the C2-side chain bond, suggesting a piperidine (B6355638) synthon and an aminomethylating agent. This can be practically realized by starting with a piperidine derivative functionalized at C2, such as N-Boc-piperidine-2-carboxylic acid or N-Boc-piperidine-2-carbonitrile. Reduction of the carboxylic acid to the alcohol, followed by conversion to an amine, or direct reduction of the nitrile, provides a route to the C2-aminomethyl moiety.

Breaking the piperidine ring itself opens up numerous possibilities based on classical heterocyclic synthesis. A key strategy involves disconnecting the N1-C6 and C2-C3 bonds, which points to 2-cyanopyridine (B140075) as a logical starting material. Hydrogenation of the pyridine (B92270) ring and subsequent reduction of the nitrile group is a well-established industrial route. google.comgoogle.com For enantioselective syntheses, this retrosynthetic path necessitates an asymmetric hydrogenation step. Another ring disconnection strategy is an intramolecular cyclization, such as the reductive amination of a 1,5-dicarbonyl compound or a related amino-aldehyde. nih.govresearchgate.net

Classical and Modern Synthetic Routes to the Piperidine Ring System

The piperidine ring is a privileged scaffold in drug discovery, leading to the development of a vast arsenal (B13267) of synthetic methods for its construction.

Cyclization Strategies for Piperidine Formation

Intramolecular cyclization reactions are a primary method for assembling the piperidine ring. These strategies involve forming one or more bonds of the heterocycle from a linear precursor. nih.gov

Reductive Amination: The intramolecular reductive amination of 1,5-dicarbonyl compounds or ω-amino aldehydes is a robust method for forming the piperidine ring. researchgate.netresearchgate.net This reaction proceeds through the formation of an enamine or iminium ion intermediate, which is then reduced in situ to yield the cyclic amine. researchgate.net

Michael Addition: The intramolecular aza-Michael addition offers another powerful route, where an amine attacks an α,β-unsaturated carbonyl system within the same molecule to form the six-membered ring. researchgate.net

Radical Cyclization: Radical-mediated cyclizations provide an alternative approach, where a nitrogen- or carbon-centered radical attacks a tethered double or triple bond to forge the piperidine ring. whiterose.ac.uk

Table 1: Comparison of Selected Piperidine Ring Cyclization Strategies
StrategyPrecursor TypeKey IntermediateConditionsReference(s)
Reductive Aminationω-Amino-aldehyde/ketoneIminium ion/EnamineReducing agent (e.g., NaBH₃CN, H₂/Catalyst) researchgate.netresearchgate.net
Aza-Michael AdditionAmino-α,β-unsaturated ester/ketoneEnolateBase or acid catalysis researchgate.net
Radical CyclizationUnsaturated N-centered radical precursorN- or C-centered radicalRadical initiator (e.g., AIBN), transition metal, or photoredox catalysis nih.govwhiterose.ac.uk
N-HeterocyclizationAmino diolN/ACp*Ir catalyst organic-chemistry.org

Hydrogenation of Pyridine Derivatives for Piperidine Synthesis

The catalytic hydrogenation of pyridine derivatives is one of the most direct and widely used methods for synthesizing piperidines. This approach is particularly relevant for 2-substituted piperidines, as the substituent can be installed on the aromatic precursor. organic-chemistry.org

The hydrogenation of 2-cyanopyridine is a key industrial process. google.comgoogle.comgoogle.com This reaction can be performed in one or two steps. A two-step process might first reduce the pyridine ring to a piperidine, followed by the reduction of the nitrile. However, one-pot procedures using catalysts like cobalt or rhodium under high pressure and temperature can achieve both transformations concurrently. google.comgoogle.com

For the synthesis of enantiomerically pure piperidines, asymmetric hydrogenation is the method of choice. This can be achieved by:

Auxiliary-Based Methods: A chiral auxiliary, such as an oxazolidinone, can be attached to the pyridine nitrogen or a substituent. dicp.ac.cnresearchgate.netscite.ai Hydrogenation then proceeds diastereoselectively, and subsequent removal of the auxiliary yields the enantiopure piperidine. dicp.ac.cn

Catalytic Asymmetric Hydrogenation: The use of chiral transition-metal catalysts, often based on iridium, rhodium, or ruthenium with chiral phosphine (B1218219) ligands, allows for the direct enantioselective hydrogenation of prochiral pyridinium (B92312) salts or substituted pyridines. acs.orgmdpi.com

Table 2: Examples of Asymmetric Hydrogenation for Chiral Piperidine Synthesis
Substrate TypeCatalyst/AuxiliaryKey FeaturesAchieved SelectivityReference(s)
2-Substituted PyridinesChiral Oxazolidinone Auxiliary + PtO₂ or Pd(OH)₂/CAuxiliary controls facial selectivity; traceless removal.Up to 98% ee dicp.ac.cn
N-Benzylpyridinium SaltsIr-MeO-BoQPhos (P,N Ligand)Direct catalytic asymmetric hydrogenation.Up to 99.3:0.7 er acs.org
Pyridinium SaltsRu(II) or Rh(I) catalystsDouble reduction processes.High yields and selectivity mdpi.com

Ring Expansion and Contraction Methodologies

Though less common, ring transformations provide alternative entries into the piperidine system. Ring expansion of readily available five-membered nitrogen heterocycles like proline derivatives can be accomplished. Conversely, ring contraction of larger, seven-membered rings like azepanes can also be used, although these methods are generally less direct for the synthesis of the specific target compound.

Introduction and Functionalization of the Aminomethyl Moiety at C2

With the piperidine ring in hand, the final stage involves installing the aminomethyl group at the C2 position.

Direct Aminomethylation Techniques

A common and effective strategy starts from N-Boc-piperidine-2-carboxylic acid or its corresponding ester. nih.govsigmaaldrich.com This precursor, which is commercially available in both racemic and enantiopure forms, is a versatile intermediate. The carboxylic acid can be reduced to the corresponding primary alcohol, N-Boc-2-(hydroxymethyl)piperidine. chemicalbook.com This alcohol can then be converted into the amine through a two-step sequence, for example, by conversion to a tosylate or mesylate followed by nucleophilic substitution with an azide (B81097) source (e.g., sodium azide) and subsequent reduction. A more direct conversion involves a Mitsunobu reaction with a nitrogen nucleophile.

Alternatively, the nitrile group of N-Boc-2-cyanopiperidine serves as a direct precursor to the aminomethyl group. The nitrile can be prepared from the corresponding 2-carboxamide (B11827560) by dehydration or from a 2-halopiperidine via nucleophilic substitution with a cyanide salt. The reduction of the nitrile to the primary amine is typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation using catalysts such as Raney Nickel. nih.gov

Finally, the most direct route involves the Boc-protection of commercially available 2-(aminomethyl)piperidine. sigmaaldrich.comsigmaaldrich.com This is often the most economically viable method for obtaining the racemic product on a laboratory scale. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base. numberanalytics.com

Transformation of Precursor Functional Groups (e.g., nitriles to amines)

A common and direct route to the 2-aminomethylpiperidine core involves the reduction of a nitrile group at the C2 position of a pyridine or piperidine ring. The catalytic hydrogenation of 2-cyanopyridine is a prominent method that can proceed in a single step to the desired saturated heterocyclic amine. google.com This process involves the initial reduction of the pyridine ring to a piperidine and the subsequent reduction of the nitrile to a primary amine.

The choice of catalyst is crucial for achieving high yields of 2-aminomethylpiperidine while minimizing the formation of by-products like α-bispicolylamine. google.comgoogle.com While palladium-based catalysts have been reported to predominantly yield the undesired bispicolylamine, cobalt-containing catalysts have demonstrated high efficacy for producing the target compound. google.comgoogle.com The reaction is typically performed under high pressure and elevated temperatures. google.com Other catalytic systems, such as Platinum(IV) oxide (PtO₂) in an acidic aqueous solution, have also been employed for the conversion of 2-aminomethylpyridine to 2-aminomethylpiperidine. google.com

Table 1: Catalytic Systems for the Hydrogenation of 2-Cyanopyridine
CatalystSubstrateConditionsPrimary ProductReference
Cobalt-containing catalyst2-Cyanopyridine120-230°C, 10-45 MPa H₂2-Aminomethylpiperidine google.com
Palladium/activated charcoal2-CyanopyridineNot specifiedα-Bispicolylamine google.comgoogle.com
PtO₂2-AminomethylpyridineAcetic acid, aqueous solution2-Aminomethylpiperidine google.com
Raney nickel2-CyanopyridineBenzene, NH₃2-Aminomethylpyridine google.com

Boc Protection Strategies for the Aminomethyl Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions. mcours.netacs.org The protection of the aminomethyl group in 2-aminomethylpiperidine is a key step in its use as a synthetic intermediate.

2-Aminomethylpiperidine contains two nitrogen atoms: a primary amine in the aminomethyl side chain and a secondary amine within the piperidine ring. Differentiating between these two nucleophilic sites to achieve selective protection of the primary amine is a significant synthetic challenge. A facile and efficient method for the mono-Boc protection of such diamines has been developed. researchgate.net This protocol involves the protonation of one amine group with one equivalent of hydrochloric acid (HCl), effectively deactivating it. The subsequent addition of one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) leads to the selective protection of the remaining free amine. researchgate.net This method avoids the need for tedious chromatographic separation and is applicable to large-scale synthesis. researchgate.net Other strategies for chemoselective N-tert-butoxycarbonylation rely on various catalysts or solvent systems to favor mono-protection over di-protection. organic-chemistry.org

In line with the principles of green chemistry, several eco-friendly methods for the introduction of the Boc group have been developed. These protocols aim to minimize the use of hazardous reagents and toxic solvents. acsgcipr.org A notable approach is the catalyst-free N-tert-butoxycarbonylation of amines conducted in water or a water-acetone mixture at room temperature. tandfonline.comtandfonline.comnih.gov This method is highly chemoselective, preventing side reactions such as the formation of isocyanates or ureas, and the workup is environmentally benign. tandfonline.comtandfonline.com Another green strategy employs a reusable solid acid catalyst, such as sulfonated reduced graphene oxide (SrGO), under solvent-free conditions. thieme-connect.com This heterogeneous catalyst facilitates the N-Boc protection of various amines in high yields and short reaction times, and the catalyst can be recovered and reused multiple times without significant loss of activity. thieme-connect.com

Table 2: Green Chemistry Approaches for N-Boc Protection
MethodKey FeaturesAdvantagesReference
Water-mediated, catalyst-freeUses water or water:acetone as solvent at room temperature.Environmentally friendly solvent, no catalyst needed, high chemoselectivity. tandfonline.comtandfonline.comnih.gov
Sulfonated Reduced Graphene Oxide (SrGO)Heterogeneous, metal-free solid acid catalyst under solvent-free conditions.Reusable catalyst, solvent-free, high yields, short reaction times. thieme-connect.com

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure forms of this compound is crucial for their application in the development of chiral drugs. Asymmetric synthesis strategies typically involve either the use of chiral auxiliaries to direct stereochemistry or the application of chiral catalysts.

Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov A practical synthesis of both (R)- and (S)-2-(aminomethyl)piperidine has been achieved starting from the corresponding enantiomers of lysine (B10760008), a readily available chiral pool material. researchgate.netsinapse.ac.uk In this route, the stereocenter from lysine is used to establish the chirality of the piperidine ring. A key step involves the stereoselective intramolecular ring-opening of an in situ formed aziridinium (B1262131) ion, which proceeds to form the piperidinium (B107235) ring. sinapse.ac.uk

Another approach utilizes a chiral oxazolidinone auxiliary. For instance, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines has been described using (-)-2-cyano-6-phenyloxazolopiperidine (B3025004) as a chiral starting material. acs.org The reduction of the nitrile group and subsequent hydrogenolysis of the auxiliary leads to the desired chiral diamine. acs.org

Table 3: Chiral Auxiliary-Based Syntheses of Chiral Piperidines
Chiral Source/AuxiliaryKey ReactionProductReference
(S)- or (R)-LysineIntramolecular cyclization via aziridinium ion(S)- or (R)-2-(Aminomethyl)piperidine researchgate.netsinapse.ac.uk
(-)-2-Cyano-6-phenyloxazolopiperidineLiAlH₄ reduction and hydrogenolysis(2S)-2-(Aminomethyl)piperidine derivatives acs.org
CamphorsultamAsymmetric induction in various reactions (e.g., Michael addition)Enantiopure substituted piperidines wikipedia.org

Enantioselective catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiopure product.

Organocatalysis: Chiral small organic molecules can catalyze asymmetric transformations with high efficiency. An effective method for synthesizing 2-aminomethyl and 3-amino piperidines involves a proline-catalyzed asymmetric α-amination of an aldehyde, followed by reductive amination and cyclization. researchgate.netfigshare.comacs.org This organocatalytic approach provides access to the desired chiral cyclic diamines in high yields and with good enantioselectivity. figshare.com Other organocatalytic methods, such as inverse-demand aza-Diels-Alder reactions, can produce highly functionalized, enantiopure piperidines in a single step under mild conditions. thieme-connect.com

Metal-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridine derivatives is a powerful strategy for accessing chiral piperidines. dicp.ac.cnacs.org This transformation is typically achieved using transition metal catalysts (e.g., iridium or rhodium) complexed with chiral phosphine ligands. dicp.ac.cnacs.org While the direct asymmetric hydrogenation of 2-cyanopyridine to chiral 2-aminomethylpiperidine is challenging, the hydrogenation of activated pyridine derivatives, such as N-iminopyridinium ylides, provides an effective route to enantiomerically enriched piperidines. acs.org Similarly, the asymmetric hydrogenation of pyrazines has been developed to produce chiral piperazines, a related class of heterocycles. dicp.ac.cn These methods often exhibit high enantioselectivities (up to 99% ee) and can tolerate a variety of functional groups. nih.gov The development of catalysts for the asymmetric hydrogenation of picolinamide (B142947) derivatives also represents a promising avenue toward chiral 2-substituted piperidines. acs.org

Table 4: Enantioselective Catalytic Methods for Chiral Piperidine Synthesis
Catalytic MethodCatalyst SystemSubstrate TypeKey FeaturesReference
OrganocatalysisL-ProlineAldehydesAsymmetric α-amination followed by reductive cyclization. researchgate.netfigshare.com
Metal-Catalyzed Asymmetric Hydrogenation[Ir(COD)Cl]₂ / Chiral Phosphine Ligand / I₂N-Acyliminopyridinium YlidesHighly enantioselective hydrogenation of activated pyridines. acs.org
Metal-Catalyzed Asymmetric Hydrogenation[IrCl(cod)]₂ / Josiphos / Yb(OTf)₃PyrimidinesHigh enantioselectivity (up to 99% ee) for related heterocycles. nih.gov
Metal-Catalyzed Asymmetric HydrogenationRhodium / Chiral LigandPyridinium SaltsReductive transamination for preparing chiral piperidines. dicp.ac.cn

Enzymatic Resolution and Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for producing enantiopure chiral amines due to the high selectivity and mild operating conditions of enzymes. nih.govnih.gov The primary methods involve the kinetic resolution of a racemic amine or the asymmetric synthesis from a prochiral precursor.

Kinetic Resolution: This is the most common enzymatic method for separating enantiomers. It relies on an enzyme, typically a lipase (B570770), that selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For racemic 2-aminomethylpiperidine (or its N-Boc protected form), a lipase can selectively acylate one enantiomer, forming an amide. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated using standard techniques like chromatography or extraction, as they now have different physical properties.

Lipases such as Candida antarctica lipase B (often immobilized, e.g., Novozym 435) and lipases from Candida rugosa or porcine pancreas are frequently screened for this purpose. nih.govmdpi.comsigmaaldrich.com The choice of acyl donor (e.g., ethyl acetate, isopropenyl acetate) is also critical and can influence both the reaction rate and the enantioselectivity (E-value). mdpi.com

Asymmetric Synthesis with Transaminases: A more advanced biocatalytic approach is the asymmetric synthesis of a chiral amine from a prochiral ketone using ω-transaminases (ω-TAs). oup.com This method avoids the 50% theoretical yield limit of kinetic resolution. nih.gov For a compound like this compound, a suitable prochiral diketone could be aminated directly to the desired chiral amine. The development of this strategy was notably successful in the large-scale manufacture of sitagliptin, where a transaminase was engineered through directed evolution to achieve high activity and enantioselectivity for a non-natural substrate. nih.gov This highlights the potential for creating custom biocatalysts for specific target molecules.

Table 1: Overview of Enzymatic Strategies for Chiral Amine Synthesis

Enzymatic StrategyEnzyme ClassPrincipleKey AdvantageReference Example
Kinetic ResolutionLipase (e.g., Candida antarctica Lipase B)Selective acylation of one enantiomer in a racemic mixture.Broad substrate scope; robust and widely available enzymes.Resolution of racemic amines at ton-scale. sigmaaldrich.com
Asymmetric Synthesisω-Transaminase (ω-TA)Direct stereoselective amination of a prochiral ketone.Theoretical yield up to 100%; high enantioselectivity.Synthesis of Sitagliptin. nih.gov
Oxidative DeracemizationAmine Oxidase / Imine ReductaseOxidation of the undesired enantiomer to an imine, which is then reduced back to a racemic amine for recycling.Can theoretically convert 100% of the starting material to the desired enantiomer.General strategy for amine deracemization.

Diastereoselective Synthesis and Separation Techniques

This classical resolution method operates on the principle that diastereomers, unlike enantiomers, have different physical properties, such as solubility, melting point, and chromatographic retention times. libretexts.orgwikipedia.org The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent to form a mixture of diastereomeric salts.

For racemic this compound, which is basic, a chiral acid is used as the resolving agent. The resulting diastereomeric salts, (R)-amine·(R)-acid and (S)-amine·(R)-acid, can then be separated. The most common separation technique is fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of a solution upon cooling or solvent evaporation. libretexts.org After separation, the pure enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the resolving agent.

The success of this method depends heavily on the choice of the resolving agent and the solvent system, which are typically identified through a screening process. researchgate.netonyxipca.com

Table 2: Common Chiral Resolving Agents for Amines

Resolving AgentTypeTypical Application
(+)-Tartaric acid / (-)-Tartaric acidChiral Dicarboxylic AcidWidely used for resolving racemic bases. libretexts.orgwikipedia.org
(S)-Mandelic acid / (R)-Mandelic acidChiral α-Hydroxy AcidEffective for a range of amines; used in the resolution of duloxetine (B1670986) precursors. wikipedia.org
(+)-Camphor-10-sulfonic acidChiral Sulfonic AcidStrong acid, useful for forming crystalline salts with weakly basic amines. libretexts.org
(+)-Dibenzoyltartaric acidTartaric Acid DerivativeBulky groups can enhance crystallization differences between diastereomers. onyxipca.com
N-Boc-PhenylalanineN-Protected Amino AcidChiral acids that are readily available in both enantiomeric forms. onyxipca.com

Optimization of Synthetic Conditions for Scalable Production

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires rigorous optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and reproducibility.

Solvent and Temperature Optimization

The choice of solvent is critical as it affects reactant solubility, reaction rates, selectivity, and ease of product isolation. For enzymatic resolutions, organic solvents like diethyl ether or greener alternatives such as cyclopentyl methyl ether (CPME) have been shown to provide high enantioselectivity. rsc.orgresearchgate.net In some cases, two-phase systems or the use of ionic liquids have been explored to enhance enzyme stability and performance. mdpi.com Temperature is another key parameter; it must be carefully controlled to balance the reaction rate against the stability and selectivity of the catalyst, especially for enzymes which can denature at higher temperatures. oup.com For diastereomeric salt crystallizations, solvent screening is performed to find a system where the solubility difference between the two diastereomers is maximized, facilitating efficient separation. researchgate.net

Catalyst and Reagent Screening and Development

Systematic screening is essential for identifying the optimal catalyst and reagents for a given transformation. researchgate.net In the context of producing chiral this compound, this involves:

Catalyst Screening: For chemical syntheses, this could mean testing various metal catalysts and chiral ligands to find the combination that gives the highest yield and enantiomeric excess (ee). For instance, Pd-catalyzed reactions have been optimized by varying ligand structures and reducing catalyst loading to as low as 3 mol% for scalability. rsc.orgresearchgate.net For biocatalytic routes, it involves screening different enzymes (e.g., a panel of lipases or transaminases) and developing them further through protein engineering to enhance performance for a specific substrate. nih.govnih.gov

Reagent Screening: In diastereoselective resolution, a range of chiral resolving agents are tested against various solvents to identify the conditions that provide the highest resolution efficiency, which is a combination of yield and enantiomeric purity. onyxipca.com In enzymatic resolutions, different acylating agents can be screened to improve selectivity. mdpi.com

Continuous Flow Methodologies in Synthesis

Continuous flow chemistry is increasingly being adopted for pharmaceutical manufacturing due to its significant advantages over traditional batch processing. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. organic-chemistry.org

Recent studies have demonstrated the highly efficient synthesis of α-chiral piperidines using continuous flow protocols. acs.orgnih.govacs.org In one approach, a readily accessible N-(tert-butylsulfinyl)-bromoimine was reacted with a Grignard reagent in a flow reactor. This method produced a variety of functionalized piperidines in high yields (>80%) and with excellent diastereoselectivity (>90:10 dr) in residence times of just minutes. acs.orgnih.gov The precise control over parameters like temperature, residence time, and stoichiometry in a flow system allows for rapid optimization and a smooth transition to larger scale production without significant re-optimization. acs.org This methodology represents a powerful and scalable strategy for accessing enantioenriched piperidine derivatives like the precursor to this compound. organic-chemistry.orgthieme-connect.com

Chemical Reactivity and Derivatization of 2 Boc Aminomethylpiperidine

Deprotection Chemistry of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. jove.com

The most common method for the deprotection of the Boc group is through acid-catalyzed hydrolysis. jove.com This process involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free primary amine.

Strong acids are typically employed for this transformation. A common and effective method involves the use of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). mdpi.com Another frequently used reagent is hydrogen chloride (HCl) in an organic solvent, such as dioxane or methanol. mdpi.comCurrent time information in Bangalore, IN. These reactions are generally rapid, often reaching completion at room temperature. jove.com

Table 1: Representative Acid-Catalyzed Deprotection Conditions for 2-Boc-Aminomethylpiperidine and Related Structures

Acid Reagent Solvent Temperature Reaction Time Product Yield Reference
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temp. 1 h 2-(Aminomethyl)piperidine (B33004) 94%–98% wikipedia.org
4M HCl Dioxane Room Temp. 6 h Hydrochloride salt of amine 89% Current time information in Bangalore, IN.
50% TFA Dichloromethane (DCM) Room Temp. 30 min Amine salt Not specified Not specified

This table presents data from studies on this compound and structurally similar Boc-protected piperidines to illustrate common deprotection conditions.

It is important to note that prolonged exposure to strong acids can potentially lead to the degradation of the piperidine (B6355638) ring. Current time information in Bangalore, IN.

While acid-catalyzed deprotection is highly efficient, certain substrates may be sensitive to strong acidic conditions. In such cases, milder or alternative deprotection strategies can be employed. For instance, Lewis acids like tin(IV) chloride (SnCl₄) in organic solvents have been reported as an extremely mild reagent for Boc deprotection, compatible with acid-labile functional groups. wikipedia.org Another approach involves the use of tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF), which offers a non-acidic method for carbamate cleavage. wikipedia.org For certain applications, particularly in peptide synthesis, a combination of reagents like 5% piperazine (B1678402) and 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF has been shown to be a rapid and effective deprotection solution. osti.gov

Reactivity of the Primary Amine Moiety (post-deprotection)

Once the Boc group is removed, the resulting primary amine of 2-(aminomethyl)piperidine becomes a versatile nucleophilic handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Acylation: The primary amine readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form amides. For example, reaction with benzoyl chloride in the presence of a coupling agent like HOBt/HBTU can yield N-benzoyl-piperidin-2-ylmethylcarbamate. Current time information in Bangalore, IN. This reactivity is fundamental in the synthesis of various biologically active molecules, including protease inhibitors. mdpi.com

Alkylation: The primary amine can be alkylated using alkyl halides. However, careful control of reaction conditions is necessary to avoid over-alkylation. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is a more controlled method for mono-alkylation. makingmolecules.com

Sulfonylation: The primary amine can react with sulfonyl chlorides to form sulfonamides. This transformation is significant in medicinal chemistry, as the sulfonamide group is a key feature in many therapeutic agents. nih.gov While general methods for the synthesis of sulfonamides from amines and sulfonyl chlorides are well-established, specific literature examples detailing the sulfonylation of 2-(aminomethyl)piperidine were not prominently found in the conducted search. However, the reaction would be expected to proceed under standard conditions, such as reacting the amine with a sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. mdpi.comnih.gov

Table 2: Examples of Derivatization of the Primary Amine of 2-(Aminomethyl)piperidine

Reaction Type Reagent Conditions Product Yield Reference
Acylation Benzoyl chloride, HOBt/HBTU Not specified N-Benzoyl-piperidin-2-ylmethylcarbamate 85% Current time information in Bangalore, IN.
Acylation Substituted Carboxylic Acids, EDCI, HOBt, DMAP Not specified Cyclopropyl-containing HIV-1 protease inhibitors 34.7–92.4% mdpi.com
Alkylation (Reductive Amination) Aldehydes, NaBH₃CN Not specified Substituted 2-(aminomethyl)piperidines Not specified makingmolecules.com

This table highlights some of the key derivatization reactions of the deprotected primary amine of 2-(aminomethyl)piperidine.

Imines: Primary amines, such as the deprotected 2-(aminomethyl)piperidine, react with aldehydes or ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. jove.comprinceton.edu The reaction proceeds through a carbinolamine intermediate which then dehydrates to form the C=N double bond. princeton.edulibretexts.org This reaction is fundamental in the synthesis of various heterocyclic systems and complex molecules. For instance, imines formed from piperidine derivatives can be intermediates in the synthesis of ligands for metal complexes. khanacademy.org

Enamines: The formation of enamines typically involves the reaction of a secondary amine with an enolizable aldehyde or ketone. masterorganicchemistry.comnih.gov The mechanism proceeds through an iminium ion intermediate, which is then deprotonated at an adjacent carbon to form the C=C double bond of the enamine. libretexts.orgmasterorganicchemistry.com Since 2-(aminomethyl)piperidine contains a primary amine, its reaction with an aldehyde or ketone will preferentially lead to the formation of an imine rather than an enamine. jove.commakingmolecules.com

The 2-(aminomethyl)piperidine scaffold is a valuable building block for the synthesis of complex molecules, particularly in medicinal chemistry and materials science. libretexts.orgresearchgate.net The deprotected primary amine can participate in various coupling reactions.

Ligand Synthesis: The diamine structure of 2-(aminomethyl)piperidine makes it an excellent precursor for the synthesis of polydentate ligands for various metal centers, including Mg(II), Zn(II), and group IV metals. These ligands are often synthesized through imine condensation with salicylaldehydes, followed by reduction to the corresponding salan ligands. khanacademy.org

Multicomponent Reactions: While specific examples involving 2-(aminomethyl)piperidine are not prevalent in the searched literature, primary amines are key components in various multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecular scaffolds. These include:

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. nih.govnih.gov

Passerini Reaction: A three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide. wikipedia.orglibretexts.org This reaction allows for the direct arylation of the primary amine of 2-(aminomethyl)piperidine, providing access to a wide range of N-aryl derivatives.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is an intramolecular cyclization that occurs between a β-arylethylamine and an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline. wikipedia.org While 2-(aminomethyl)piperidine itself is not a β-arylethylamine, this reaction highlights a powerful method for constructing complex heterocyclic systems from primary amines and carbonyl compounds.

Reactivity of the Piperidine Nitrogen (N1)

The piperidine nitrogen (N1) readily undergoes N-alkylation with alkyl halides. The reaction typically proceeds by nucleophilic substitution, often in the presence of a base to neutralize the acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The choice of base and reaction conditions can be optimized to favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, which can occur if the alkylating agent is in excess. researchgate.net Reductive amination is another effective method, where the piperidine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent to form the N-alkylated product. nih.gov

N-acylation of the piperidine nitrogen is also a common transformation, yielding stable amide derivatives. This reaction is typically carried out using acyl chlorides, anhydrides, or by coupling with carboxylic acids. jubilantingrevia.com Modern peptide coupling reagents are highly efficient for this purpose, particularly when mild conditions are required. Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU), and carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of the amide bond with high yields and minimal side reactions. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reagents for Piperidines

Reaction Type Reagent Class Specific Example(s) Base/Solvent System
N-Alkylation Alkyl Halide Methyl Iodide, Ethyl Bromide K₂CO₃ / DMF or MeCN
Reductive Amination Aldehyde/Ketone + NaBH(OAc)₃ Dichloromethane (DCM)
N-Acylation Acyl Halide Acetyl Chloride, Benzoyl Chloride Triethylamine (Et₃N) / DCM

This table presents common reagent classes and systems for the N-alkylation and N-acylation of piperidine nitrogens. Specific conditions may vary based on the substrate.

The nucleophilic piperidine nitrogen can act as a key component in the construction of new, fused, or spiro-heterocyclic systems. By reacting this compound with bifunctional electrophiles, the N1 nitrogen can participate in cyclization reactions. For instance, reaction with compounds containing two leaving groups or a combination of electrophilic centers can lead to the formation of larger ring systems or complex polycyclic structures.

A notable example is the zinc(II)-mediated reaction of secondary amines like piperidine with nitriles, such as acetonitrile, to form amidines. rsc.org The resulting amidine can coordinate to the metal center or be isolated, representing the formation of a new functional group that can be a precursor to various nitrogen-containing heterocycles like triazoles or thiadiazoles, analogous to syntheses starting from hydrazides. rsc.orgresearchgate.net These strategies expand the structural diversity achievable from the this compound scaffold.

Functionalization at Other Positions of the Piperidine Ring

Beyond the piperidine nitrogen, the carbon skeleton of the ring can be functionalized. Modern synthetic methods allow for the introduction of substituents at specific positions, often with a high degree of stereochemical control.

The N-Boc group serves as an effective directed metalation group (DMG), facilitating the deprotonation of the adjacent C2 and C6 positions of the piperidine ring. wikipedia.orgbaranlab.org This reaction, typically carried out with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures, generates a transient organolithium species. acs.orgnih.gov This nucleophilic intermediate can then be trapped by a wide range of electrophiles (E+), allowing for the introduction of various functional groups at the C6 position (since C2 is already substituted).

This method provides a powerful and regioselective route to 2,6-disubstituted piperidines, which are common motifs in pharmaceuticals. The ability of the N-Boc group to coordinate the lithium cation brings the base into proximity with the ortho protons, increasing their kinetic acidity and ensuring deprotonation occurs at the desired location. baranlab.orgorganic-chemistry.org

Table 2: Directed Lithiation and Electrophilic Quench

Step Reagents Temperature Outcome
1. Lithiation s-BuLi / TMEDA -78 °C to -50 °C Formation of C6-lithiated piperidine
2. Quench D₂O -78 °C to RT C6-Deuteration
Alkyl Halide (e.g., CH₃I) -78 °C to RT C6-Alkylation
Aldehyde/Ketone (e.g., PhCHO) -78 °C to RT C6-Hydroxyalkylation

This table outlines the general two-step process of directed ortho-metalation of an N-Boc-piperidine followed by reaction with common electrophiles.

The creation of new stereocenters on the piperidine ring with high stereocontrol is a significant goal in modern synthesis. For 2-substituted piperidines, this involves the diastereoselective or enantioselective functionalization of other ring positions.

One powerful strategy involves the asymmetric deprotonation of the N-Boc piperidine using a complex of s-BuLi and a chiral ligand, most notably (-)-sparteine. This can lead to a dynamic kinetic resolution (DKR) of the racemic starting material, where one enantiomer reacts faster with an electrophile, or a dynamic thermodynamic resolution (DTR), where the lithiated intermediates equilibrate to favor one chiral form before reacting. nih.gov These methods provide enantiomerically enriched 2-substituted piperidines. nih.gov

Furthermore, rhodium-catalyzed C-H insertion reactions have been developed for the stereoselective functionalization of N-Boc-piperidines. nih.govd-nb.info The choice of a chiral rhodium catalyst can induce high levels of diastereoselectivity and enantioselectivity when reacting with donor/acceptor carbenes, leading to the formation of C2-functionalized products with defined stereochemistry. nih.govnih.gov Similarly, carbolithiation of N-Boc-piperidine-derived enecarbamates allows for the highly diastereoselective synthesis of vicinally substituted (C2/C3) piperidines. escholarship.org

Chemo- and Regioselectivity in Multi-functionalized Derivatives

When a molecule possesses multiple reactive sites, achieving chemo- and regioselectivity is crucial for a successful synthetic outcome. In derivatives of this compound, the primary amine is protected, directing reactivity towards either the piperidine nitrogen (N1) or the C-H bonds of the ring.

The choice between N1 functionalization and C-H functionalization is typically controlled by the reaction type. For example, standard alkylation or acylation conditions will selectively target the nucleophilic N1 nitrogen. Conversely, directed metalation or transition-metal-catalyzed C-H activation will target the C-H bonds.

Regioselectivity in C-H functionalization of the piperidine ring is a more complex challenge. Research has shown that the site of functionalization (e.g., C2/C6 vs. C3 vs. C4) can be controlled by the choice of both the nitrogen protecting group and the transition metal catalyst. nih.govnih.gov For instance, in rhodium-catalyzed C-H functionalization, certain catalysts favor insertion at the C2 position, while others, often in combination with a different N-protecting group, can direct the reaction to the C4 position, overriding the electronic preference for the C2 position. nih.govd-nb.infonih.gov This catalyst- and substrate-based control is a powerful tool for synthesizing specific positional isomers of highly functionalized piperidines.

Applications of 2 Boc Aminomethylpiperidine in Advanced Organic Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

The piperidine (B6355638) ring is a common motif in a vast array of biologically active natural products, particularly alkaloids. The enantiomerically pure forms of 2-Boc-aminomethylpiperidine serve as crucial starting materials or key intermediates in the total synthesis of these complex molecules, enabling the precise construction of the desired stereochemistry.

Application AreaSpecific ExampleKey Role of this compound
Alkaloid Synthesis Formal synthesis of quinolizidine (B1214090) alkaloidsProvides a chiral piperidine core for the construction of the bicyclic system. thieme-connect.com
Macrocycle Synthesis Protein-protein interaction inhibitorsIntroduces a constrained, chiral element to define the macrocyclic conformation. google.com

Application in Asymmetric Catalysis and Ligand Design

The chiral environment provided by the 2-aminomethylpiperidine scaffold has been effectively exploited in the field of asymmetric catalysis. Derivatives of this compound have been utilized to create novel chiral ligands for metal-catalyzed reactions and as the core of new organocatalysts, leading to high levels of enantioselectivity in a variety of chemical transformations.

The development of chiral ligands is central to the field of asymmetric metal catalysis. nih.govscispace.comresearchgate.netenamine.netnih.gov The 1,2-diamine functionality present in deprotected 2-aminomethylpiperidine makes it an excellent scaffold for the design of chiral P,N-ligands. These ligands, which contain both a "soft" phosphorus and a "hard" nitrogen donor atom, can coordinate to a metal center and create a highly effective chiral environment for catalysis. nih.govscispace.com For example, chiral diaminodiphosphine ligands have been synthesized and successfully employed in the asymmetric transfer hydrogenation of aromatic ketones, achieving excellent enantioselectivities. The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties to optimize their performance in specific catalytic reactions. nih.gov

Ligand TypeMetalReactionPerformance
Chiral Diaminodiphosphine RutheniumAsymmetric Transfer Hydrogenation of KetonesUp to 99% ee
Chiral P,N-Ligands PalladiumAsymmetric Allylic AlkylationHigh enantioselectivity nih.govscispace.com

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.govrsc.orgacs.orgvanderbilt.edursc.org While proline and its derivatives have been the workhorses in this field, there is a growing interest in the development of new organocatalytic systems based on other chiral scaffolds. nih.govyoutube.com The chiral diamine structure of 2-aminomethylpiperidine makes it an attractive candidate for the design of novel bifunctional organocatalysts. rsc.orgvanderbilt.edu These catalysts can activate substrates through the formation of iminium or enamine intermediates while simultaneously directing the stereochemical outcome of the reaction through hydrogen bonding or other non-covalent interactions. For instance, chiral secondary amines bearing a thiourea (B124793) moiety have been shown to be effective in organocatalytic intramolecular Michael reactions. elsevierpure.com The development of organocatalysts derived from readily available chiral diamines, such as 2-aminomethylpiperidine, holds significant promise for expanding the scope of asymmetric organocatalysis. rsc.org

Derivatives of this compound have been employed as chiral auxiliaries and catalysts in a range of enantioselective transformations. One of the most important carbon-carbon bond-forming reactions is the aldol (B89426) reaction, and the development of catalytic, enantioselective versions is a major focus of research. nih.govnih.govchadsprep.comresearchgate.net Prolinamide derivatives have been shown to be effective catalysts for direct asymmetric aldol reactions, achieving high enantioselectivities for both aromatic and aliphatic aldehydes. nih.gov While direct catalysis by a simple derivative of this compound in an aldol reaction is not widely reported, the underlying principles of aminocatalysis suggest its potential in this area. youtube.com The formation of a chiral enamine intermediate from a ketone and a secondary amine derived from 2-aminomethylpiperidine could, in principle, facilitate a highly enantioselective aldol addition.

Furthermore, chiral phosphine (B1218219) ligands, which can be synthesized from precursors like 2-aminomethylpiperidine, have been instrumental in the development of enantioselective annulation reactions. nih.gov These reactions provide access to complex cyclic structures with a high degree of stereocontrol. The combination of a chiral phosphine with an achiral Brønsted acid has been shown to enhance enantioselectivity in intramolecular [3 + 2] annulations, highlighting the cooperative effects that can be achieved in catalysis. nih.gov

Utilization in the Construction of Diverse Chemical Libraries for Scaffold Exploration

The piperidine moiety is a prevalent scaffold in numerous biologically active compounds and approved drugs. Consequently, the ability to rapidly generate and screen libraries of piperidine-containing molecules is of paramount importance in medicinal chemistry. This compound serves as an excellent starting point for such endeavors due to its bifunctional nature, allowing for diversification at multiple points.

Parallel synthesis and combinatorial chemistry are powerful strategies for the rapid generation of large numbers of compounds for high-throughput screening. researchgate.netnih.govyoutube.com The "split-and-pool" synthesis method, for instance, allows for the creation of vast libraries of compounds on solid supports. researchgate.net this compound is well-suited for these approaches. The Boc-protecting group on the exocyclic amine can be readily removed under acidic conditions, revealing a primary amine that can be acylated, alkylated, or otherwise modified with a diverse set of building blocks. chemimpex.com Subsequently, the secondary amine within the piperidine ring provides another site for diversification, often after the initial modifications.

This dual functionality allows for a combinatorial approach where two different sets of reagents can be systematically introduced, leading to a geometric expansion in the number of final products. For example, a library can be constructed by first reacting the deprotected primary amine of 2-aminomethylpiperidine with a library of carboxylic acids to form a set of amides. Following this, the piperidine nitrogen can be reacted with a library of aldehydes via reductive amination to introduce a second point of diversity. This strategy enables the exploration of a wide chemical space around the piperidine core.

Table 1: Exemplary Combinatorial Library Synthesis Using a Piperidine Scaffold

StepReactionReagent Library A (R¹-COOH)Reagent Library B (R²-CHO)Resulting Scaffold
1Amide CouplingCarboxylic Acids (e.g., Acetic Acid, Benzoic Acid)-Piperidine-2-carboxamide derivatives
2Reductive Amination-Aldehydes (e.g., Formaldehyde, Benzaldehyde)N-substituted piperidine-2-carboxamides

This table illustrates a simplified two-step combinatorial approach. The actual libraries can involve hundreds or thousands of different reagents at each step, leading to a vast number of unique compounds.

Solid-phase synthesis is a cornerstone of modern combinatorial chemistry, facilitating the purification and handling of reaction intermediates. sigmaaldrich.com In this context, this compound can be effectively utilized. The piperidine nitrogen can be attached to a solid support, such as a resin, through a suitable linker. The Boc-protected amine then becomes the point of diversification. After deprotection, a wide array of chemical transformations can be performed on the free amine.

The use of piperidine and its derivatives is also common in the context of solid-phase peptide synthesis (SPPS), specifically for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of growing peptide chains. rsc.org While this compound itself is not directly used for Fmoc deprotection due to the presence of the Boc group, its core piperidine structure is fundamental to this widely used chemical transformation. This highlights the inherent reactivity and utility of the piperidine motif in solid-phase methodologies.

Research has demonstrated the synthesis of various heterocyclic scaffolds on solid supports, where building blocks analogous to this compound are employed to introduce diversity. nih.gov The ability to perform reactions in a stepwise and controlled manner on a solid phase allows for the creation of complex and diverse libraries of molecules based on the piperidine scaffold.

Precursor in the Synthesis of Scaffold Structures for Materials Science

The applications of this compound extend beyond medicinal chemistry into the realm of materials science. Its structural attributes can be harnessed to create monomers for functional polymers and to design rigid scaffolds for the construction of supramolecular assemblies. chemimpex.com

Functional polymers, which possess specific chemical groups along their backbone or as side chains, are of great interest for a variety of applications, including drug delivery, catalysis, and advanced coatings. This compound can serve as a precursor for the synthesis of monomers that can be incorporated into polymer chains.

For instance, a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, can be attached to the piperidine nitrogen. After polymerization, the Boc-protected amine can be deprotected to yield a polymer with pendant primary amine groups. These amine groups can then be further functionalized in a post-polymerization modification step, allowing for the tailoring of the polymer's properties. This approach offers a versatile platform for creating a wide range of functional materials.

Table 2: Potential Pathway for Polymer Functionalization

StepDescriptionStarting MaterialResulting Intermediate/Product
1N-alkylation with a polymerizable groupThis compoundN-alkenyl-2-Boc-aminomethylpiperidine (Monomer)
2PolymerizationN-alkenyl-2-Boc-aminomethylpiperidinePoly(N-alkenyl-2-Boc-aminomethylpiperidine)
3DeprotectionPoly(N-alkenyl-2-Boc-aminomethylpiperidine)Poly(N-alkenyl-2-aminomethylpiperidine)
4Post-polymerization modificationPoly(N-alkenyl-2-aminomethylpiperidine)Functionalized Polymer

This table outlines a conceptual pathway. The specific choice of polymerizable group and modification chemistry would depend on the desired properties of the final material. The development of reactive precursor polymers is a key strategy in creating multifunctional materials. klinger-lab.de

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of rigid molecular scaffolds is crucial for controlling the three-dimensional arrangement of these assemblies. The piperidine ring, with its well-defined chair conformation, can act as a rigid core for the construction of such scaffolds.

Advanced Spectroscopic and Computational Analysis of 2 Boc Aminomethylpiperidine and Its Derivatives

Spectroscopic Characterization for Structural Elucidation

A combination of sophisticated spectroscopic techniques is employed to unambiguously determine the structure, stereochemistry, and conformational preferences of 2-Boc-aminomethylpiperidine and its derivatives in both solution and solid states.

Advanced NMR Techniques for Stereochemical and Conformational Analysis (e.g., NOESY, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While standard 1D ¹H and ¹³C NMR provide primary structural information, advanced 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for probing through-space proximities of protons, thereby revealing the molecule's conformation and relative stereochemistry.

For this compound, the piperidine (B6355638) ring can exist in two primary chair conformations, with the aminomethyl substituent in either an axial or equatorial position. The bulky tert-butoxycarbonyl (Boc) group on the exocyclic amine also influences the conformational landscape. NOESY and ROESY experiments can differentiate between these conformers by detecting spatial correlations between protons. For instance, in a chair conformation, characteristic cross-peaks would be observed between axial protons on C2, C4, and C6. The presence or absence of NOE/ROE signals between the C2 proton and the protons of the aminomethyl group can help establish the preferred orientation of this substituent.

The interpretation of NOESY and ROESY spectra can be complex due to factors like molecular tumbling rates. For small to medium-sized molecules like this compound, ROESY is often preferred as it mitigates the issue of zero or negative NOEs that can occur in this molecular weight range. In studies of related N-Boc-protected piperidines, NOESY experiments have been crucial in confirming the stereochemistry and conformation by identifying key through-space interactions.

Table 1: Representative NOESY/ROESY Correlations for Conformational Analysis of a Substituted Piperidine Ring

Interacting ProtonsExpected Correlation for Equatorial SubstituentExpected Correlation for Axial Substituent
H-2 (axial) and H-4 (axial)StrongStrong
H-2 (axial) and H-6 (axial)StrongStrong
H-2 (equatorial) and H-3 (axial/equatorial)Medium/WeakMedium/Weak
C2-CH₂ and Piperidine Ring ProtonsCorrelations to H-1 and H-3Correlations to H-1, H-3, and H-5 (axial)

This table is illustrative and based on general principles of piperidine conformational analysis. Specific correlations for this compound would require experimental data.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O groups of the Boc protecting group, as well as vibrations associated with the piperidine ring and the aminomethyl moiety. The N-H stretching vibration of the carbamate (B1207046) typically appears in the region of 3300-3500 cm⁻¹. The C=O stretching of the Boc group gives rise to a strong absorption band, usually observed between 1680 and 1720 cm⁻¹.

FT-Raman spectroscopy complements FT-IR, particularly for non-polar bonds and symmetric vibrations. The C-C and C-N stretching vibrations of the piperidine ring are often more prominent in the Raman spectrum. Conformational changes can lead to shifts in the positions and intensities of certain vibrational bands, particularly in the "fingerprint" region (below 1500 cm⁻¹). In situ IR spectroscopy has been effectively used to monitor conformational changes, such as the rotation of the Boc group in N-Boc-2-phenylpiperidine.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (carbamate)Stretching3300 - 3500
C-H (alkane)Stretching2850 - 3000
C=O (carbamate)Stretching1680 - 1720
N-H (carbamate)Bending1500 - 1550
C-N (piperidine)Stretching1000 - 1250
C-O (carbamate)Stretching1150 - 1250

Data is based on typical values for related compounds.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Assignment

For chiral molecules like this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for determining enantiomeric purity and assigning the absolute configuration. These methods measure the differential absorption and rotation of left and right circularly polarized light, respectively.

The absolute configuration of a chiral compound can be determined by comparing the experimentally measured CD or ORD spectrum with that predicted by quantum chemical calculations for a known configuration. This approach has been successfully applied to determine the absolute configuration of various chiral natural products and synthetic molecules. For molecules that are "ECD silent" (exhibiting weak Cotton effects), derivatization with a chromophoric group can be employed to induce a measurable CD spectrum.

While specific CD/ORD data for this compound is not widely published, the principles of these techniques are well-established for assigning the absolute configuration of chiral piperidine derivatives. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of atoms around the stereocenter.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and torsion angles.

Single Crystal X-ray Diffraction of Enantiopure Forms

Obtaining a high-quality single crystal of an enantiopure form of this compound would allow for its unambiguous structural determination. Single-crystal X-ray diffraction analysis would confirm the chair conformation of the piperidine ring and the stereochemistry at the C2 position. It would also reveal the precise orientation of the Boc-protected aminomethyl substituent. For related chiral piperidine derivatives, single-crystal X-ray analysis has been instrumental in confirming the absolute configuration and understanding the conformational preferences in the solid state.

Analysis of Intermolecular Interactions and Packing Motifs

Beyond the intramolecular structure, X-ray crystallography elucidates the arrangement of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and van der Waals forces. For this compound, the N-H group of the carbamate and the piperidine nitrogen can act as hydrogen bond donors and acceptors, respectively. The analysis of these interactions is crucial for understanding the crystal packing and can provide insights into the physical properties of the solid material. The study of packing motifs in related piperidine structures often reveals the formation of chains or more complex networks through hydrogen bonding.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools to investigate the properties of this compound at an atomic level. These methods offer insights that can be difficult or impossible to obtain through experimental means alone, guiding synthetic efforts and the rational design of new compounds.

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a variety of properties, including molecular geometry, vibrational frequencies, and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. irjweb.comyoutube.com The energy gap between HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For a molecule like this compound, DFT calculations can be performed using a basis set such as B3LYP/6-311++G(d,p) to obtain an optimized geometry and electronic properties. researchgate.net These calculations can reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) surface, for instance, visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such parameters are invaluable for predicting how this compound and its derivatives will behave in chemical reactions. A study on the structurally related 1-Benzyl-4-(N-Boc-amino)piperidine demonstrated the utility of these calculations in assigning vibrational spectra and understanding intramolecular interactions. researchgate.net

Table 1: Calculated Electronic Properties for a Representative Boc-Protected Aminopiperidine Derivative (Illustrative Data)
ParameterValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)8.0 eVIndicator of chemical stability and reactivity.
Electronegativity (χ)2.5 eVA measure of the power of an atom or group to attract electrons.
Chemical Hardness (η)4.0 eVResistance to change in electron distribution or charge transfer.
Electrophilicity Index (ω)0.78 eVA measure of the electrophilic character of a species.

This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.

The piperidine ring in this compound can adopt several conformations, primarily chair and boat forms, which significantly influence its physical and biological properties. Conformational analysis aims to identify the stable conformers and determine their relative energies. Molecular Mechanics (MM) is a common computational method for this purpose, offering a balance between accuracy and computational cost for exploring the potential energy surface. nih.gov

For N-Boc protected piperidines, the bulky tert-butoxycarbonyl (Boc) group introduces specific steric interactions that affect the conformational equilibrium. nih.govrsc.org For a 2-substituted piperidine, the substituent can exist in either an axial or equatorial position. The presence of the N-Boc group can lead to A1,3 strain (allylic strain), which can disfavor an equatorial substituent at the C2 position, potentially making the axial conformation more stable than would be expected otherwise. rsc.org In some cases, to avoid unfavorable interactions, the piperidine ring may adopt a twist-boat conformation. nih.govrsc.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can provide a more accurate description, particularly for studying interactions within a larger system, such as a protein-ligand complex. nih.gov In a QM/MM approach, the core part of the molecule (e.g., the piperidine ring and its immediate substituents) is treated with a higher-level QM method, while the rest of the system is described by a more computationally efficient MM force field. nih.gov

Table 2: Relative Energies of this compound Conformers (Illustrative Data)
ConformerDescriptionRelative Energy (kcal/mol)
Chair (Equatorial)Chair conformation with the aminomethyl group in the equatorial position.0.0 (Reference)
Chair (Axial)Chair conformation with the aminomethyl group in the axial position.1.5
Twist-BoatA non-chair conformation adopted to relieve steric strain.4.2

This table presents hypothetical energy differences to illustrate the concepts of conformational analysis. The actual energy landscape would be determined through detailed computational studies.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. mdpi.com By simulating the motions of atoms and molecules over time, MD can provide insights into conformational changes, solvent effects, and the stability of molecular complexes. mdpi.comnih.gov For this compound, MD simulations in an explicit solvent, such as water, can reveal how the solvent molecules interact with the solute and influence its conformational preferences. rsc.orgnitech.ac.jp

The dynamic nature of the Boc-protecting group, including the rotation around the C-N carbamate bond, can be effectively studied using MD. researchgate.net These simulations can also elucidate the stability of hydrogen bonds, both intramolecular and intermolecular with the solvent. researchgate.net The trajectory from an MD simulation can be analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the solvent-accessible surface area (SASA) to understand exposure to the solvent. researchgate.net A study on semi-rigid (aminomethyl)piperidine-based ligands used MD simulations to estimate the residence time of a coordinated water molecule, demonstrating the detailed kinetic information that can be obtained. mdpi.com

Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in Water
ParameterAverage ValueInterpretation
RMSD of Piperidine Ring1.2 ÅIndicates the flexibility and conformational stability of the ring over the simulation time.
Solvent Accessible Surface Area (SASA)350 ŲMeasures the exposure of the molecule to the solvent.
Number of Solute-Water H-Bonds3.5Quantifies the extent of hydrogen bonding with the surrounding water molecules.

The data in this table are for illustrative purposes to show the type of information obtainable from MD simulations.

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. researchgate.netmdpi.comyoutube.com These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally measured property. For the design of new derivatives of this compound, QSPR can be a valuable tool for predicting physicochemical properties like solubility, lipophilicity (logP), or melting point without the need for synthesis and experimental testing. nih.gov

The first step in developing a QSPR model is to create a dataset of compounds with known properties. Then, a large number of molecular descriptors are calculated for each compound. These descriptors can be constitutional, topological, geometric, or electronic. nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to select the most relevant descriptors and build a predictive model. nih.govresearchgate.net

For a series of designed derivatives of this compound, a QSPR model could be developed to predict, for example, their blood-brain barrier permeability. Descriptors might include molecular weight, polar surface area, number of rotatable bonds, and calculated logP. The resulting model would be an equation that could be used to screen virtual libraries of new derivatives and prioritize the most promising candidates for synthesis. nih.gov

Table 4: Example of a QSPR Model for a Physicochemical Property of Piperidine Derivatives
Model Equation: Property = c₀ + c₁D₁ + c₂D₂ + c₃D₃
Descriptor (D)Coefficient (c)
Molecular Weight0.05
Topological Polar Surface Area (TPSA)-0.12
Number of Hydrogen Bond Donors-0.35
Model Statistics
R² (Coefficient of Determination)0.85
Q² (Cross-validated R²)0.78

This table presents a hypothetical QSPR model to illustrate the concept. The descriptors and coefficients are for exemplary purposes only.

Future Research Directions and Emerging Opportunities in 2 Boc Aminomethylpiperidine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on maximizing efficiency and minimizing waste. nih.gov Atom economy, a concept that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final product, is a key metric in this endeavor. primescholars.commonash.edu Traditional multi-step syntheses often suffer from poor atom economy, generating significant amounts of byproducts. primescholars.com

Future research will likely focus on developing more sustainable and atom-economical pathways to 2-Boc-aminomethylpiperidine and its derivatives. This includes the exploration of catalytic methods that reduce the need for stoichiometric reagents. organic-chemistry.org For instance, the development of a new method for the green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) has been reported. rsc.org This process, which utilizes a Pt/γ-Al2O3 catalyst, achieved a 72.0% yield under optimized conditions. rsc.org Another approach involves the use of biocatalysts, such as immobilized lipases, which have been successfully employed in the multicomponent synthesis of other piperidine (B6355638) derivatives. rsc.org

Table 1: Comparison of Synthetic Strategies for Piperidine Derivatives

Synthetic StrategyKey FeaturesAdvantagesChallenges
Traditional Synthesis Often involves multiple steps with protection/deprotection and functional group interconversions. organic-chemistry.orgWell-established and versatile.Can be lengthy, generate significant waste, and have low atom economy. primescholars.com
Green Catalytic Routes Employs catalysts (e.g., Pt/γ-Al2O3) to enable more direct transformations. rsc.orgHigher atom economy, reduced waste, potential use of renewable feedstocks. nih.govrsc.orgCatalyst development and optimization can be time-consuming.
Biocatalysis Utilizes enzymes (e.g., immobilized lipases) to catalyze reactions. rsc.orgHigh selectivity, mild reaction conditions, environmentally benign.Enzyme stability and substrate scope can be limiting.
Electrochemical Synthesis Uses electricity to drive chemical reactions, such as the cyclization of imines. nih.govCan eliminate the need for toxic reagents and allows for facile, green synthesis. nih.govSpecialized equipment is required.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of this compound, including the Boc-protected amine and the piperidine ring, offer a rich landscape for exploring novel reactivity. Future research will likely uncover unprecedented transformations, expanding the synthetic utility of this building block.

One area of interest is the development of new C-H activation strategies. mdpi.com These methods allow for the direct functionalization of C-H bonds, which are typically unreactive, offering a more efficient way to build molecular complexity. For example, radical-mediated amination/cyclization reactions have been developed to synthesize piperidines through 1,6-hydrogen atom transfer. mdpi.com

Furthermore, the development of new catalytic systems could enable previously inaccessible transformations. For example, the use of a Cp*Ir complex has been shown to be effective for the N-heterocyclization of primary amines with diols to produce various cyclic amines, including piperidines. organic-chemistry.org The exploration of such novel catalytic cycles with this compound as a substrate or ligand could lead to the discovery of new and valuable chemical reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis platforms presents a significant opportunity to accelerate research and development. sigmaaldrich.com Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages, including improved safety, scalability, and reaction control. nih.govnih.gov

The synthesis of piperidine derivatives has already been successfully demonstrated using flow microreactors for electroreductive cyclization. nih.gov This method allows for efficient synthesis and can be scaled up for preparative purposes. nih.gov Similarly, the synthesis of 2-substituted N-(methyl-d)piperidines has been achieved using flow electrosynthesis. nih.gov

Automated synthesis platforms, which can perform multiple reaction steps and purifications without manual intervention, are also becoming increasingly powerful tools in chemical research. sigmaaldrich.comrsc.orgresearchgate.net These platforms can be used to rapidly generate libraries of compounds for screening purposes. researchgate.net The use of pre-packed reagent cartridges for reactions like Boc protection and deprotection further streamlines this process. sigmaaldrich.com The combination of flow chemistry and automated synthesis has been used for the multi-step preparation of piperazine-2-carboxamide, demonstrating the potential for creating complex molecules in a machine-assisted manner. beilstein-journals.org The application of these technologies to the synthesis of derivatives of this compound could significantly enhance the efficiency of drug discovery and materials science research.

Design of Advanced Ligands and Catalysts for Challenging Asymmetric Reactions

Chiral piperidine derivatives are of great interest in medicinal chemistry, as the stereochemistry of a molecule can have a profound impact on its biological activity. This compound, particularly its chiral forms, is a valuable starting material for the synthesis of chiral ligands and catalysts for asymmetric reactions. researchgate.net

Research in this area will focus on the design of new ligands that can effectively control the stereochemical outcome of a wide range of chemical transformations. For example, pentadentate ligands based on the 2-aminomethylpiperidine structure have been developed for the complexation of Mn(II). nih.gov The rigidity of the piperidine ring in these ligands contributes to the stability of the resulting metal complexes. nih.gov

Future efforts will likely involve the synthesis and evaluation of a diverse range of ligands derived from this compound for use in challenging asymmetric reactions, such as enantioselective C-C bond formation and hydrogenation. The development of practical and efficient routes to enantiomerically pure (R)- and (S)-2-(aminomethyl)piperidine will be crucial for advancing this field. researchgate.net

Computational Design and Prediction of Novel Derivatives with Enhanced Synthetic Utility

Computational modeling has become an indispensable tool in modern chemical research, enabling the design and prediction of the properties of new molecules before they are synthesized in the laboratory. nih.govnih.gov In the context of this compound, computational methods can be used to design novel derivatives with enhanced synthetic utility or specific biological activities. researchgate.netnih.gov

Molecular modeling can be used to understand the binding of piperidine-based ligands to their biological targets, guiding the design of more potent and selective inhibitors. nih.govnih.gov For example, a qualitative model for the binding pocket of monoamine transporters was used to design a new series of piperidine-based analogues of cocaine. nih.gov Similarly, computational studies have been used to define the active conformation of 1-(arylacetyl)-2-(aminomethyl)piperidine derivatives as kappa opioid analgesics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of new piperidine derivatives based on their chemical structure. researchgate.netnih.gov These models can be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis. By integrating computational design with synthetic chemistry, researchers can more efficiently explore the vast chemical space of this compound derivatives and identify new molecules with valuable properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.